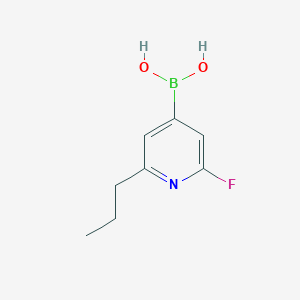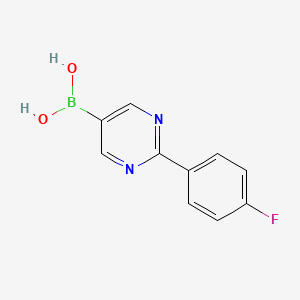
(3-Bromo-4-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a white to light yellow crystalline powder that is stable under normal conditions but should be kept away from moisture and high temperatures . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Bromo-4-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve continuous flow setups for handling and performing organolithium chemistry on a large scale. This allows for high throughput and efficient production . The use of metal-free, photoinduced borylation methods has also been explored for industrial applications due to their broad scope and functional group tolerance .
化学反应分析
Types of Reactions: (3-Bromo-4-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) and bases like potassium carbonate or sodium hydroxide. The reactions are usually carried out in solvents such as ethanol, water, or a mixture of both . The reaction conditions often involve mild temperatures and atmospheric pressure, making the process environmentally friendly .
Major Products Formed: The major products formed from the reactions involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(3-Bromo-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology, boronic acids are known to interact with diols, making them useful in the development of sensors and diagnostic tools . In medicine, boronic acid derivatives are used as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy . The compound is also used in the development of materials for drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients .
作用机制
The mechanism of action of (3-Bromo-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide to form the biaryl product .
相似化合物的比较
Similar Compounds:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness: (3-Bromo-4-cyclopropylphenyl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of sterically hindered biaryl compounds . The presence of the bromine atom also allows for further functionalization through halogenation reactions .
属性
分子式 |
C9H10BBrO2 |
|---|---|
分子量 |
240.89 g/mol |
IUPAC 名称 |
(3-bromo-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI 键 |
JFQAGTFNPDZVFA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2CC2)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14086368.png)
![N-[4-(acetylamino)phenyl]-5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086376.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)



![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)


![5-[(4-fluorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B14086410.png)

![9,9'-Spirobi[fluorene]-2-carbaldehyde](/img/structure/B14086426.png)
